molecular formula C8H5F3O2 B040952 2,4,5-Trifluoro-3-methylbenzoic acid CAS No. 112822-85-2

2,4,5-Trifluoro-3-methylbenzoic acid

Cat. No.: B040952
CAS No.: 112822-85-2
M. Wt: 190.12 g/mol
InChI Key: CISXRFRLKWCFJS-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methylbenzoic acid: is an organic compound with the molecular formula C8H5F3O2 . It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 2, 4, and 5, and a methyl group is attached at position 3. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluoro-3-methylbenzoic acid can be achieved through several methods. One common method involves the reaction of 2,4,5-trifluorobenzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves multi-step processes starting from readily available raw materials. For instance, the preparation may begin with the reaction of tetrachlorophthalic anhydride with methylamine to form N-methyl tetrachlorophthalimide, followed by fluorination, hydrolysis, and decarboxylation steps to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluoro-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce carboxylate derivatives.

Scientific Research Applications

2,4,5-Trifluoro-3-methylbenzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzoic acid
  • 3,4,5-Trifluorobenzoic acid
  • 2,3,4-Trifluorobenzoic acid

Comparison: 2,4,5-Trifluoro-3-methylbenzoic acid is unique due to the presence of both trifluoromethyl and methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity compared to other trifluorobenzoic acids. The methyl group at position 3 also influences the compound’s electronic distribution, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,4,5-trifluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISXRFRLKWCFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473086
Record name 2,4,5-Trifluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112822-85-2
Record name 2,4,5-Trifluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 27 g of 2-(2,5,6-trifluoro-3,4-dicarboxyphenyl)acetic acid was added 28 ml of N-methylpyrrolidone and 10 ml of triethylamine and the mixture was stirred at 140° C. for 2 days. The reaction solution was poured into 6N hydrochloric acid with cooling, and separated by adding diethylether and aqueous solution of sodium hydroxide. The aqueous layer was acidified and extracted with diethylether.
Name
2-(2,5,6-trifluoro-3,4-dicarboxyphenyl)acetic acid
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2,4,5-trifluoro-3-methylbenzamide (0.38 g) in 18N sulfuric acid (3 ml) was stirred on an oil bath (100° to 110° C.) for 2 hours. After cooling, to the reacting mixture was added ice-water (10 ml), the resulting precipitate was collected by filtration and recrystallized from hexane to give the title compound (0.30 g) as colorless needles, mp 103°-105° C.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The thus obtained 4-carboxymethyl-3,5,6-trifluorophthalic acid is heated in dimethyl sulfoxide in the presence of a base to give 3-methyl-2,4,5-trifluorobenzoic acid.
Name
4-carboxymethyl-3,5,6-trifluorophthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 304.35 g of 4-carboxymethyl-3,5,6-trifluorophthalic acid dissolved in 1.5 liters of dimethyl sulfoxide was added 0.5 liter of triethylamine, followed by 64 hours of stirring at 140° C. After cooling to room temperature, dimethyl sulfoxide was evaporated. The resulting residue was mixed with 1 liter of 1N hydrochloric acid and extracted with ether (1 liter×3). The organic layer was washed with 1 liter of water and 1 liter of saturated brine, and then dried over sodium sulfate. By evaporating the solvent, 177.94 g (0.64 mol, 60%) of the title compound was obtained as a partially purified product.
Name
4-carboxymethyl-3,5,6-trifluorophthalic acid
Quantity
304.35 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods V

Procedure details

A mixture of 4.6 g of compound 42, 6.8 g of tributyltin hydride, 300 mg of α,α'-azobisisobutyronitrile and 70 ml of benzene was refluxed for 4 hours. The reaction mixture was then concentrated under reduced pressure and the residue was subjected to silica gel (50 g) column chromatography eluting with benzene. The procedure gave 2.45 g of title compound 45as a light yellow coil.
Name
compound 42
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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